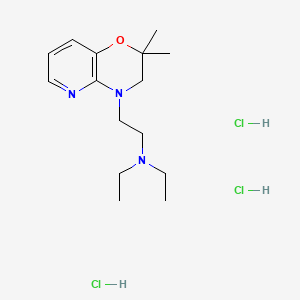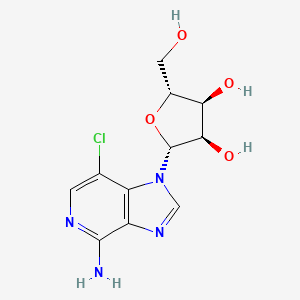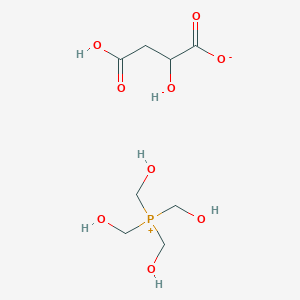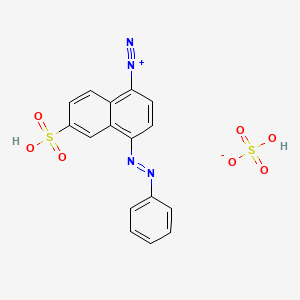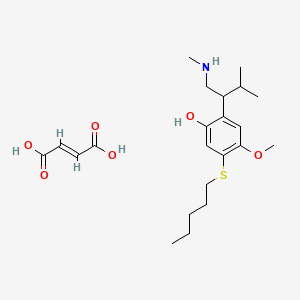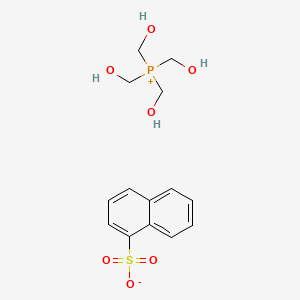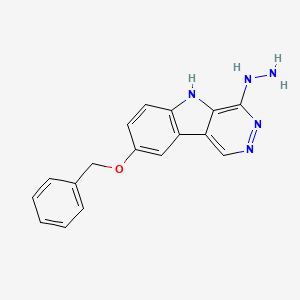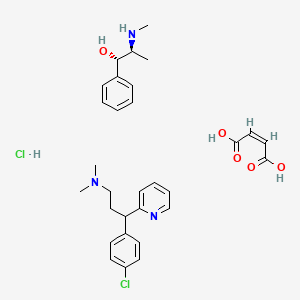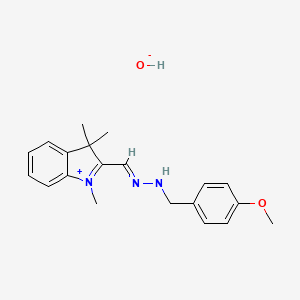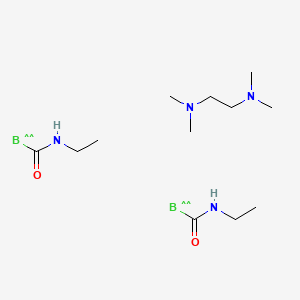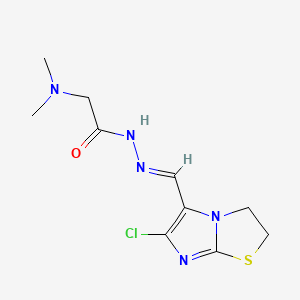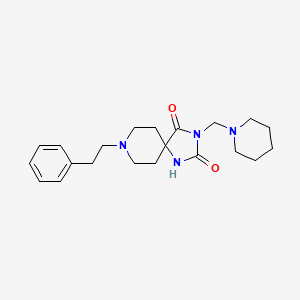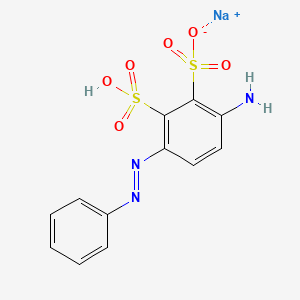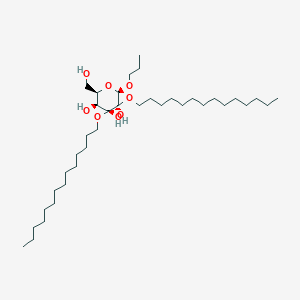
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of indazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-3-amine derivatives typically involves multi-step reactions, including the formation of the indazole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the indazole ring through cyclization of appropriate precursors.
Amine Functionalization: Introduction of amine groups through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazol-3-amine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1H-Indazol-3-amine derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Investigation of their interactions with biological targets such as enzymes and receptors.
Industrial Applications: Use as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indazol-3-amine derivatives involves their interaction with specific molecular targets. These compounds may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its structure.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A simpler indazole derivative with known biological activities.
1H-Indazol-3-amine: The parent compound without additional functional groups.
N-(6-(1-piperidinyl)hexyl)-1H-indazole: A related compound with a similar structure.
Uniqueness
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- is unique due to its specific functional groups and structural complexity
Propiedades
Número CAS |
88837-02-9 |
|---|---|
Fórmula molecular |
C26H43N5 |
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
N-(6-piperidin-1-ylhexyl)-1-(3-piperidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C26H43N5/c1(2-8-17-29-18-9-3-10-19-29)7-16-27-26-24-14-5-6-15-25(24)31(28-26)23-13-22-30-20-11-4-12-21-30/h5-6,14-15H,1-4,7-13,16-23H2,(H,27,28) |
Clave InChI |
VJNGVQUYCVAWTR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCCCNC2=NN(C3=CC=CC=C32)CCCN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


